4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde

描述

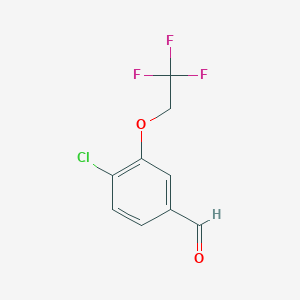

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6ClF3O2 It is a benzaldehyde derivative, characterized by the presence of a chloro group at the 4-position and a trifluoroethoxy group at the 3-position on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 2,2,2-trifluoroethanol.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the alcohol, forming the alkoxide ion.

Nucleophilic Substitution: The alkoxide ion then undergoes nucleophilic substitution with 4-chlorobenzaldehyde, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

化学反应分析

Oxidation Reactions

The aldehyde group in 4-chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde is susceptible to oxidation, forming carboxylic acids under standard oxidative conditions. For example:

This reaction is critical in pharmaceutical synthesis, where carboxylic acids serve as intermediates for drug candidates.

Condensation Reactions

The compound participates in base-catalyzed Claisen-Schmidt condensations to form chalcones. For instance, reacting with acetophenone derivatives under mild conditions yields trifluoroethoxy-substituted chalcones:

Example Reaction Conditions

| Reactant | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 1-(4-Trifluoroethoxyphenyl)ethanone | NaOH | EtOH | RT → Reflux | 40–94% |

Chalcones derived from similar benzaldehydes show enhanced bioactivity due to the electron-withdrawing trifluoroethoxy group .

Nucleophilic Addition and Cyclization

The aldehyde group reacts with nucleophiles such as hydrazides to form hydrazones, which cyclize into heterocyclic compounds. A notable application is the synthesis of 1,3-thiazolidin-4-one derivatives:

Synthetic Pathway

-

Hydrazone Formation :

-

Cyclization :

Key Data

| Product | IC (μM) | % Cell Death (25 μM) | Source |

|---|---|---|---|

| 5e (4-chlorophenyl) | 6.43 | 75.75% | |

| 5b (3,5-dibromo) | 9.48 | 58.75% |

These derivatives exhibit potent anticancer activity against glioblastoma cells .

Substitution Reactions

The chloro substituent at the 4-position can undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example, reaction with amines or alkoxides in polar aprotic solvents yields substituted derivatives:

General Reaction

Example

Replacing the chloro group with a trifluoroethoxy group in related benzaldehydes involves refluxing with trifluoroethanol and potassium carbonate.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using agents like sodium borohydride (NaBH) or catalytic hydrogenation:

This reaction is pivotal in synthesizing alcohols for further functionalization.

Etherification and Functionalization

The trifluoroethoxy group enhances lipophilicity and stability. In industrial settings, continuous flow reactors optimize synthesis by improving mixing and heat transfer, achieving >95% purity.

科学研究应用

Pharmaceutical Applications

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of:

- Antimicrobial agents : The compound exhibits activity against certain bacterial strains.

- Anti-inflammatory drugs : Its derivatives have shown potential in reducing inflammation in clinical studies.

A study highlighted the synthesis of a series of benzaldehyde derivatives that demonstrated significant antiplasmodial activity against Plasmodium falciparum . The incorporation of the trifluoroethoxy group was crucial for enhancing biological activity.

Agrochemical Applications

In agrochemicals, this compound is used as a precursor for developing herbicides and fungicides. Its structural features contribute to:

- Herbicidal efficacy : The compound has been tested for its effectiveness against various weed species.

- Plant growth regulators : It is involved in synthesizing compounds that modulate plant growth and development.

Material Science Applications

The compound also finds applications in materials science due to its unique properties:

- Polymer synthesis : It can be used to create fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Coatings : Its derivatives are explored for use in protective coatings that require resistance to harsh environmental conditions.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, demonstrating its potential as an antimicrobial agent .

Case Study 2: Herbicidal Efficacy

Field trials conducted on the herbicidal activity of this compound showed promising results against common agricultural weeds. The application rates were optimized to minimize environmental impact while maximizing efficacy .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against specific bacterial strains |

| Anti-inflammatory drugs | Reduces inflammation in clinical settings | |

| Agrochemicals | Herbicides | Effective against various weed species |

| Plant growth regulators | Modulates growth effectively | |

| Material Science | Polymer synthesis | Enhanced thermal stability |

| Protective coatings | Resistance to harsh environments |

作用机制

The mechanism of action of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

相似化合物的比较

Similar Compounds

4-Chlorobenzaldehyde: Lacks the trifluoroethoxy group, making it less lipophilic.

3-(2,2,2-Trifluoroethoxy)benzaldehyde:

4-Chloro-3-methoxybenzaldehyde: Contains a methoxy group instead of a trifluoroethoxy group, altering its chemical properties.

生物活性

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS No. 1630926-47-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including anticancer properties, enzyme interactions, and cellular effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 238.59 g/mol. The presence of the trifluoroethoxy group significantly influences its chemical reactivity and biological interactions due to the electron-withdrawing nature of the trifluoromethyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the trifluoromethyl group have shown promising results in inhibiting cancer cell proliferation.

Table 1: IC50 Values of Related Compounds Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9b | MCF7 | < 3 |

| 9d | HCT116 | < 3 |

| 9g | A549 | < 5 |

| Sorafenib | Control | > 5 |

The data indicates that compounds with electron-withdrawing groups like trifluoromethyl enhance anticancer activity significantly compared to control drugs such as Sorafenib .

The mechanism by which these compounds exert their anticancer effects often involves the modulation of cell cycle progression. For example, compound 9b was shown to induce G2/M phase arrest in MCF7 cells in a concentration-dependent manner, indicating its potential as a chemotherapeutic agent .

Enzyme Interactions

This compound interacts with various enzymes, particularly oxidoreductases and transferases. These interactions typically involve covalent bonding with enzyme active sites, leading to inhibition or modulation of enzymatic activity. Such biochemical properties are crucial for understanding how this compound can influence metabolic pathways within cells .

Cellular Effects

The compound has been observed to alter cellular signaling pathways significantly. For instance:

- It modulates kinase and phosphatase activities.

- Alters gene expression profiles related to cell survival and apoptosis.

These effects contribute to its potential utility in cancer therapy and other therapeutic areas where modulation of cell growth and survival is desirable .

Case Studies

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activity. One notable study synthesized a series of thiazolidin-4-one derivatives featuring the trifluoroethoxy moiety and assessed their cytotoxic effects against glioblastoma cells using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity, further supporting the therapeutic potential of trifluoroethoxy-containing compounds .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, substituted benzaldehydes are often prepared by reacting halogenated precursors with trifluoroethoxy groups under reflux in ethanol or DMF, catalyzed by glacial acetic acid or other acids. Reaction duration (e.g., 4 hours), solvent choice, and stoichiometric ratios significantly impact yield and purity. Suboptimal conditions may lead to side products like unreacted intermediates or over-oxidized derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm substituent positions (e.g., and NMR for chloro and trifluoroethoxy groups).

- IR : Identification of aldehyde C=O stretches (~1700 cm) and C-F vibrations (~1200 cm).

- X-ray crystallography : For resolving molecular geometry and intermolecular interactions (e.g., hydrogen bonding or CH-π interactions observed in similar aldehydes) .

- Mass spectrometry : To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the electronic and steric properties of the benzaldehyde core?

The electron-withdrawing trifluoroethoxy group alters the aromatic ring’s electron density, directing electrophilic substitution reactions to specific positions. Steric hindrance from the -OCHCF group may reduce reactivity at the ortho position. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies mitigate byproduct formation during the synthesis of halogenated benzaldehydes like this compound?

- Temperature control : Lower temperatures reduce side reactions like over-halogenation.

- Protecting groups : Temporary protection of the aldehyde functionality (e.g., acetal formation) prevents undesired oxidation or nucleophilic attack.

- Purification techniques : Column chromatography or recrystallization in ethanol/water mixtures isolates the target compound from byproducts such as dihalogenated derivatives or unreacted precursors .

Q. How can conflicting spectral data for this compound be resolved?

Contradictions in NMR or IR data may arise from solvent effects, impurities, or tautomerism. For example:

- Deuteration experiments : Use DO to confirm exchangeable protons (e.g., aldehyde protons).

- 2D NMR : COSY and NOESY spectra clarify coupling relationships and spatial proximities.

- Cross-validation : Compare with high-purity reference standards or computational simulations .

Q. What are the biological implications of the trifluoroethoxy and chloro substituents in drug design?

The trifluoroethoxy group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. The chloro substituent may contribute to target binding via halogen bonding. In vitro assays (e.g., enzyme inhibition or antimicrobial tests) can validate these hypotheses, while molecular docking explores interactions with biological targets .

Q. Methodological Considerations

Q. How to design a stability study for this aldehyde under varying pH and temperature conditions?

- Accelerated degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 10) buffers at 40°C–60°C.

- Analytical monitoring : Track aldehyde oxidation to carboxylic acids or Schiff base formation using HPLC or LC-MS.

- Kinetic modeling : Calculate degradation rate constants and shelf-life predictions .

Q. What computational tools are suitable for predicting the reactivity of this compound?

属性

IUPAC Name |

4-chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-7-2-1-6(4-14)3-8(7)15-5-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXWZLJYTJSTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。